3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is an organic compound with a complex structure that includes a phthalazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with phthalic anhydride under acidic conditions to form the phthalazine ring system. This is followed by oxidation and carboxylation steps to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the materials science industry, the compound is explored for its potential use in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 3,4-Dimethylphenylhydrazine
- 3,4-Dimethylphenylacetic acid
- 3,4-Dimethylphenylhydrazine hydrochloride
Comparison: Compared to these similar compounds, 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its phthalazine ring system and carboxylic acid group
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-4-oxophthalazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-8-12(9-11(10)2)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)22/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKETVNLPNBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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